2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Description
Crystallographic Analysis and X-ray Diffraction Studies
Crystallographic investigations of triazolopyridine derivatives have provided fundamental insights into the solid-state organization and molecular geometry of these compounds. X-ray diffraction studies of related triazolo[1,5-a]pyridine systems reveal characteristic structural features that extend to 2-Methyl-triazolo[1,5-a]pyridin-6-amine. The crystallographic analysis demonstrates that compounds within this family typically adopt planar or near-planar conformations, with the triazole and pyridine rings maintaining coplanarity that facilitates extensive π-π stacking interactions in the solid state.
Single crystal X-ray diffraction data for related triazolopyridine compounds indicate that these systems crystallize in various space groups, with triclinic and monoclinic systems being most common. For structurally analogous compounds, unit cell parameters typically fall within specific ranges: a = 5.9-8.6 Å, b = 10.9-18.7 Å, and c = 14.8-19.0 Å, with varying angular parameters depending on the specific substitution pattern. The molecular packing arrangements are predominantly stabilized by intermolecular hydrogen bonding networks, particularly involving the amino substituents and nitrogen atoms within the heterocyclic framework.
The asymmetric unit compositions vary significantly depending on substitution patterns, with some derivatives containing single molecules while others accommodate multiple independent molecules. Powder diffraction studies have proven particularly valuable for structural determination when single crystals are not obtainable, employing direct-space strategies and local least-squares minimizations to resolve molecular conformations. These investigations confirm that the triazolopyridine core maintains structural rigidity, with substituent effects primarily influencing intermolecular packing arrangements rather than fundamental ring geometry.
Crystallographic density calculations for triazolopyridine compounds typically yield values in the range of 1.4-1.6 g/cm³, consistent with efficient molecular packing facilitated by the planar aromatic systems. The almost planar arrangement of atoms observed in crystal structures strongly correlates with the presence of extensive intermolecular π-π interactions, though weak carbon-hydrogen to nitrogen electrostatic interactions also contribute significantly to crystal stability.
Spectroscopic Characterization (Fourier Transform Infrared, Raman, Ultraviolet-Visible)
Comprehensive spectroscopic analysis provides detailed molecular fingerprints for 2-Methyl-triazolo[1,5-a]pyridin-6-amine and related triazolopyridine derivatives. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that definitively identify functional groups and ring systems within these compounds. The infrared spectrum typically exhibits distinct absorption features: carbon-nitrogen stretching vibrations around 1600 cm⁻¹, nitrogen-hydrogen deformation modes near 3300 cm⁻¹, and aromatic carbon-hydrogen stretching vibrations in the 3000-3100 cm⁻¹ region.
Raman spectroscopic investigations complement infrared analysis by providing information about symmetric vibrational modes and ring breathing vibrations that are often infrared-inactive. For triazolopyridine systems, Raman spectra typically display intense bands corresponding to ring deformation modes in the 800-1200 cm⁻¹ range and carbon-carbon stretching vibrations around 1500-1600 cm⁻¹. The vibrational analysis of the triazolopyridine framework reveals that the fused ring system exhibits coupled vibrational modes, where triazole and pyridine ring vibrations are intimately connected through the shared nitrogen atoms.
Ultraviolet-visible absorption spectroscopy provides crucial information about electronic transitions and chromophoric properties of these compounds. Triazolopyridine derivatives typically exhibit absorption maxima in the ultraviolet region, with π-π* transitions occurring around 250-300 nm and n-π* transitions at longer wavelengths. The electronic absorption characteristics are significantly influenced by substituent effects, with electron-donating groups like the amino substituent causing bathochromic shifts and increased absorption intensity.
Emission spectroscopy studies reveal that triazolopyridine compounds often display fluorescence properties, with emission maxima typically red-shifted relative to absorption maxima. Stokes shifts for these systems have been measured at approximately 7625-9410 cm⁻¹, indicating significant structural relaxation in the excited state. The luminescence properties make these compounds particularly valuable as molecular probes and chemosensors, with fluorescence quantum yields and lifetimes being sensitive to environmental factors and molecular interactions.
Computational Chemistry Insights (Density Functional Theory Calculations, Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Analysis)
Density Functional Theory calculations have emerged as indispensable tools for understanding the electronic structure and molecular properties of 2-Methyl-triazolo[1,5-a]pyridin-6-amine and related compounds. Computational studies utilizing the B3LYP functional with 6-311G(2d,2p) basis sets provide accurate geometric optimization and electronic property predictions for triazolopyridine systems. These calculations reveal that the optimized molecular geometry maintains near-planarity of the fused ring system, with minimal out-of-plane distortion of substituent groups.
Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital analysis provides fundamental insights into the electronic characteristics and reactivity patterns of these compounds. The Highest Occupied Molecular Orbital typically exhibits significant electron density localization on the nitrogen atoms within both the triazole and pyridine rings, while the amino substituent contributes substantially to the orbital composition through resonance interactions. Conversely, the Lowest Unoccupied Molecular Orbital demonstrates antibonding character across the fused ring system, with nodal planes positioned perpendicular to the molecular plane.
Energy gap calculations between Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital levels provide critical information about electronic stability and optical properties. For triazolopyridine derivatives, these energy gaps typically range from 3.5-4.5 eV, corresponding to the observed ultraviolet absorption characteristics. The calculated transition energies show excellent agreement with experimental ultraviolet-visible absorption spectra, validating the computational methodology and providing predictive capability for derivative compounds.
Natural Bond Orbital analysis reveals the electronic delocalization patterns and intermolecular interaction propensities within the triazolopyridine framework. These calculations demonstrate significant π-electron delocalization across the entire fused ring system, with the methyl and amino substituents influencing electron density distribution through inductive and resonance effects respectively. The computational results also predict hydrogen bonding capabilities, with the amino nitrogen serving as both hydrogen bond donor and acceptor, while the ring nitrogen atoms primarily function as hydrogen bond acceptors.
Vibrational frequency calculations complement experimental spectroscopic data by providing theoretical assignments for observed absorption bands. The calculated infrared intensities and Raman activities show strong correlation with experimental observations, enabling definitive mode assignments and supporting spectroscopic interpretations. These computational predictions also facilitate the identification of characteristic marker bands that can be used for rapid compound identification and purity assessment.
Tautomerism and Ring-Chain Isomerization Dynamics
Tautomeric equilibria represent a fundamental aspect of triazole chemistry that significantly influences the physical and chemical properties of 2-Methyl-triazolo[1,5-a]pyridin-6-amine. Investigations of related triazole systems have demonstrated that tautomerism can substantially affect molecular behavior in solution and solid states. For 1,2,3-triazole systems, studies have shown that the 2H-tautomer is favored in aqueous solution by approximately a factor of two, with lone-pair repulsion identified as the primary driving force for this preference.
The tautomeric behavior of triazolo[1,5-a]pyridine systems involves potential hydrogen migration between nitrogen atoms within the triazole ring, though the fused nature of the ring system constrains the available tautomeric forms compared to simple triazole derivatives. Solvent dependence studies provide valuable insights into the relative stability of different tautomeric forms, with polar protic solvents generally favoring forms that maximize hydrogen bonding interactions. The presence of the amino substituent at the 6-position introduces additional complexity through potential involvement in tautomeric equilibria via hydrogen migration processes.
Ring-chain isomerization dynamics, while less extensively studied for this specific compound class, represent an important consideration for understanding structural flexibility and reactivity patterns. Related triazolopyridine systems have demonstrated the capability for ring-chain isomerization processes, particularly under thermal or photochemical activation conditions. These isomerization pathways can lead to the formation of structurally distinct isomers with altered electronic and physical properties.
Computational modeling of tautomeric equilibria using density functional theory methods provides quantitative predictions of relative tautomer stabilities and interconversion barrier heights. These calculations typically reveal energy differences of 2-10 kcal/mol between different tautomeric forms, with the specific magnitude depending on substitution patterns and environmental factors. The calculated barrier heights for tautomeric interconversion generally fall in the range of 15-25 kcal/mol, suggesting that tautomeric exchange occurs readily at ambient temperatures but with sufficient activation energy to maintain distinct tautomeric populations under appropriate conditions.
The influence of substituent effects on tautomeric equilibria is particularly pronounced for amino-substituted triazolopyridines, where the electron-donating character of the amino group can stabilize certain tautomeric forms through resonance interactions. These effects are manifested in both the thermodynamic stability of individual tautomers and the kinetic barriers for interconversion processes, making substituent pattern a critical factor in determining the dominant tautomeric species under specific experimental conditions.
Properties
IUPAC Name |
2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-9-7-3-2-6(8)4-11(7)10-5/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYBVPNAIURTAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=CC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101235675 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridin-6-amine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7169-94-0 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridin-6-amine, 2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7169-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridin-6-amine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a cornerstone for efficient synthesis of triazolopyridines. A protocol developed by El-Azab et al. (2020) utilizes 1-amino-2-imino-pyridines and carboxylic acids under microwave conditions to construct the triazolopyridine core. The reaction involves transamidation followed by cyclization, achieving yields of 74–90% within 45 minutes (Table 1). Key advantages include solvent-free conditions and avoidance of transition-metal catalysts.
Table 1: Microwave-Assisted Reaction Conditions and Yields
| Substrate | Reagent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1-Amino-2-imino-pyridine | Acetic acid | 140 | 45 | 74 |
| 1-Amino-2-imino-pyridine | Benzohydrazide | 140 | 45 | 85 |
| 1-Amino-2-imino-pyridine | Phenyl isothiocyanate | 140 | 60 | 90 |
This method’s versatility is demonstrated by its compatibility with aldehydes, acrylonitriles, and glyoxalic acid, enabling diverse functionalization at the 6-position.
Oxidative Cyclization Approaches
Oxidative cyclization of N-(2-pyridyl)amidines represents another robust strategy. A study by ACS Omega (2019) reported using acetic acid and molecular oxygen to drive cyclization, achieving a 94% yield under O₂ atmosphere. The mechanism involves dehydrogenative coupling, where oxygen acts as a terminal oxidant, minimizing byproduct formation.
Key Reaction Parameters:
- Oxidants: O₂ (1 atm), PIFA (phenyliodine bis(trifluoroacetate)), I₂/KI
- Solvents: Ethanol, acetic acid
- Temperature: 130°C
Comparative studies show that O₂ outperforms traditional oxidants like MnO₂ or Pb(OAc)₄ in both yield and environmental impact.
Catalyst-Free Tandem Reactions
A catalyst-free tandem reaction developed by El-Azab et al. (2020) combines enaminonitriles and benzohydrazides in dry toluene. The process proceeds via:
- Transamidation of benzohydrazide with enaminonitrile.
- Nucleophilic addition at the nitrile group.
- Cyclocondensation to form the triazolopyridine ring.
This method avoids toxic catalysts and achieves 85% yield with a 2:1 molar ratio of benzohydrazide to enaminonitrile.
Industrial-Scale Production Considerations
Industrial protocols prioritize scalability and cost-effectiveness. Patent US10478424B2 discloses a continuous-flow system for synthesizing triazolopyridines, reducing reaction time from hours to minutes. Key features include:
- Automated temperature control (140–160°C).
- In-line purification using silica cartridges.
- Throughput: 1.2 kg/day with >95% purity.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency and Sustainability Metrics
| Method | Yield (%) | Time | Catalyst | E-Factor |
|---|---|---|---|---|
| Microwave-assisted | 74–90 | 45 min | None | 2.1 |
| Oxidative cyclization | 94 | 18 h | O₂ | 1.8 |
| Tandem reaction | 85 | 3 h | None | 2.5 |
The oxidative cyclization method exhibits the lowest environmental footprint (E-Factor = 1.8), while microwave synthesis offers the shortest reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like sodium hypochlorite or lead tetraacetate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amine group at the 6-position can undergo nucleophilic substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted triazolopyridines .
Scientific Research Applications
2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine has numerous scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which plays a crucial role in the regulation of immune responses and cell growth . Additionally, its role as an RORγt inverse agonist involves modulating the activity of the retinoic acid receptor-related orphan receptor gamma, which is important in the regulation of immune responses .
Comparison with Similar Compounds
2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridine: Lacks the methyl group at the 2-position and the amine group at the 6-position.
2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-amine: Similar structure but with a pyrazine ring instead of a pyridine ring.
2-(Benzylthio)-1,2,4-triazolo[1,5-a]pyrimidine: Contains a pyrimidine ring and a benzylthio group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Biological Activity
2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and kinase inhibition activities, supported by relevant studies and data.
- Molecular Formula : C7H8N4
- Molecular Weight : 148.165 g/mol
- CAS Number : 7169-94-0
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazolo[1,5-a]pyridines exhibit significant antimicrobial properties. A study focused on a series of triazolo compounds demonstrated their efficacy against Enterococcus faecium, a major pathogen in hospital settings. The compounds showed narrow-spectrum antibacterial activity, which is crucial for targeting specific bacterial strains without affecting beneficial microbiota .
Anticancer Activity
This compound has been investigated for its anticancer properties. A notable study synthesized a series of derivatives that inhibited the TGF-β type I receptor kinase (ALK5), which is implicated in various fibrotic diseases and cancers. The most potent derivative exhibited an IC50 value of 0.013 μM in kinase assays and demonstrated high selectivity for ALK5 over other kinases . This selectivity is critical for reducing potential side effects in therapeutic applications.
Kinase Inhibition
The compound has also been identified as an inhibitor of the AXL receptor tyrosine kinase. This receptor plays a role in cancer progression and metastasis. Inhibition of AXL can potentially halt tumor growth and spread, making it a target for cancer therapies . The compound's ability to inhibit AXL was demonstrated through various assays that confirmed its efficacy in cellular models.
Study on Antimicrobial Properties
In a comparative study of various triazolo derivatives, researchers found that this compound exhibited significant activity against E. faecium. The study utilized the ESKAPE panel to assess the effectiveness of these compounds against multidrug-resistant pathogens .
Study on Anticancer Effects
Another study evaluated the anticancer potential of this compound through in vitro assays on human cancer cell lines. The results indicated that it induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent .
Data Summary Table
Q & A
Q. What are the key considerations for synthesizing 2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine in a laboratory setting?
The synthesis of triazolopyridine derivatives typically involves cyclocondensation reactions. For example, aminotriazole precursors can react with β-oxo esters or aldehydes in solvents like dimethylformamide (DMF). A validated method includes heating aminotriazole (0.01 mol) with ethyl 3-oxohexanoate (0.01 mol) and aromatic aldehydes in DMF for 10–12 minutes, followed by cooling, methanol addition, and crystallization . Purity is ensured via ethanol recrystallization and spectroscopic validation (e.g., NMR, IR).
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Multimodal spectroscopic analysis is critical:
- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks (e.g., methyl group at δ ~2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H deformation at ~3300 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., m/z ~149 for the base compound) .
Q. What are the recommended storage conditions to ensure compound stability?
Triazolopyridine derivatives are sensitive to light and moisture. Store under inert atmosphere (argon/nitrogen) at room temperature, in dark glass containers. Degradation risks include hydrolysis of the triazole ring or oxidation of the amine group .
Advanced Research Questions
Q. How can computational methods predict the pharmacokinetic properties of this compound derivatives?
Use molecular docking (e.g., AutoDock Vina) and QSAR models to assess ADME (Absorption, Distribution, Metabolism, Excretion) properties. For instance, docking studies of analogous triazolopyrimidines into adenosine A2A receptors revealed binding affinities correlated with substituent electronegativity . Software like Schrödinger Suite or MOE can simulate metabolic pathways (e.g., cytochrome P450 interactions) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Validate activity thresholds using IC50/EC50 assays (e.g., kinase inhibition assays).
- Structural Analog Comparison : Compare with derivatives like 5-chloro or 6-nitro variants to isolate substituent effects .
- Meta-Analysis : Cross-reference data with crystallographic studies (e.g., planar triazolopyridine cores enhance π-π stacking ).
Q. How to design experiments to elucidate the mechanism of action for triazolopyridine-based inhibitors?
- Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Mutagenesis Studies : Modify target enzyme residues (e.g., ATP-binding pockets) to assess binding dependencies.
- Cellular Assays : Pair with siRNA knockdowns to confirm target specificity .
Methodological Challenges
Q. What are common pitfalls in scaling up triazolopyridine synthesis, and how are they mitigated?
- Side Reactions : Optimize reaction time/temperature to minimize byproducts (e.g., over-cyclization).
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for large batches .
- Yield Optimization : Replace DMF with recyclable solvents (e.g., PEG-400) for greener chemistry .
Q. How to address low solubility in biological assays?
- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl carboxylates) to enhance bioavailability .
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes without disrupting assay integrity .
Data Interpretation and Validation
Q. What analytical techniques differentiate regioisomers in triazolopyridine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
